molecular formula C4Cl2F8O B12680734 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane CAS No. 85720-80-5

1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane

Cat. No.: B12680734
CAS No.: 85720-80-5
M. Wt: 286.93 g/mol
InChI Key: BIDNOABTEVPBDS-UHFFFAOYSA-N
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Description

1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane ( 85720-80-5) is a fluorinated ether compound with the molecular formula C₄Cl₂F₈O and a molecular weight of 286.93 g/mol . This chemical's structure, represented by the Canonical SMILES C(C(F)(F)F)(OC(C(F)(F)Cl)(F)Cl)(F)F, is built from a pentafluoroethane moiety linked via an ether bridge to a 1,2-dichloro-1,2,2-trifluoroethane group . Researchers value this compound for its potential applications in specialized areas due to its stable, multi-halogenated structure. These applications may include serving as a precursor or intermediate in the synthesis of complex fluorinated molecules, acting as a functional fluid in advanced thermodynamic systems, or being investigated for use in specialty polymers and materials science where inert, volatile properties are required. The presence of both chlorine and fluorine atoms in its structure makes it a subject of interest for studying the environmental impact and atmospheric behavior of partially halogenated compounds, particularly in relation to their ozone depletion and global warming potentials compared to their fully fluorinated counterparts . As with many structurally related hydrochlorofluorocarbons (HCFCs) and fluorinated ethers, careful handling is imperative. This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets and conduct a thorough risk assessment prior to use, ensuring all handling procedures are performed in a well-ventilated laboratory environment, typically under a fume hood, with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

1-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F8O/c5-1(7,8)2(6,9)15-4(13,14)3(10,11)12
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDNOABTEVPBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(F)(F)Cl)(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006316
Record name 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane
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Molecular Weight

286.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85720-80-5
Record name 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane
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Record name 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane
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Record name 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane
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Record name 1-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane
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Preparation Methods

Multi-step Organic Synthesis Approach

  • The synthesis often starts from chlorinated and fluorinated ethane derivatives such as perchloroethylene or 1,1,2-trichloro-1,2,2-trifluoroethane.
  • These precursors undergo vapor-phase fluorination with hydrogen fluoride in the presence of catalysts (e.g., chromium oxide-based catalysts) at elevated temperatures (200–500°C) and controlled pressures (0.294–2.94 MPaG).
  • The reaction system is typically divided into two reaction zones:
    • First reaction zone: Perchloroethylene reacts with HF to produce intermediate chlorofluorocarbons.
    • Second reaction zone: Intermediates such as 2,2-dichloro-1,1,1-trifluoroethane react further with HF to form pentafluoroethane derivatives.
  • The ether formation step involves the reaction of these intermediates with suitable fluorinated alcohols or alkoxides to introduce the 1,2-dichloro-1,2,2-trifluoroethoxy group.

Catalytic Fluorination and Isomerization

  • Catalysts with high surface area chromium oxide are employed to enhance fluorination efficiency.
  • Isomerization steps are critical to convert less desired isomers (e.g., 1,2-dichloro-1,1,2,2-tetrafluoroethane) into the target isomer (1,1-dichloro-1,2,2,2-tetrafluoroethane) before etherification.
  • Oxygen or chlorine additives (0.1–10% relative to reactants) help maintain catalyst activity and selectivity.
  • Both gas-phase and liquid-phase reaction systems are used, with gas-phase preferred for continuous production and simplified apparatus.

Purification and Separation

  • Due to the close boiling points of isomers, fractional distillation is employed to separate the desired product.
  • Recycling of by-products such as tetrachloro-fluoroethanes back into the reaction system improves overall yield and cost efficiency.

Data Table: Typical Reaction Conditions and Catalysts

Step Reactants/Intermediates Catalyst Type Temperature (°C) Pressure (MPaG) Notes
Fluorination Zone 1 Perchloroethylene + HF Chromium oxide catalyst 200–450 0.294–2.94 Vapor phase, higher pressure zone
Fluorination Zone 2 2,2-Dichloro-1,1,1-trifluoroethane + HF Chromium oxide catalyst 250–500 ≤0.49 Vapor phase, lower pressure zone
Isomerization 1,1,2-Trichloro-1,2,2-trifluoroethane (R-113) Ba, Sr, Ca nitrates Variable Variable Gas or liquid phase; oxygen/chlorine added
Ether Formation Pentafluoroethyl intermediate + halogenated alcohol Not specified Mild conditions Atmospheric Multi-step organic synthesis
Purification Reaction mixture None Distillation Atmospheric Fractional distillation to isolate product

Research Findings and Optimization Insights

  • The two-zone fluorination process improves conversion efficiency and selectivity for pentafluoroethane derivatives, which are key intermediates for the target compound.
  • Catalyst surface area and composition significantly affect fluorination rates and product purity.
  • Isomerization prior to fluorination reduces by-product formation and facilitates downstream purification.
  • Controlled addition of oxygen or chlorine maintains catalyst activity and prevents deactivation.
  • Recycling of by-products enhances overall process sustainability and cost-effectiveness.

Chemical Reactions Analysis

1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane has several scientific research applications:

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2,2-pentafluoroethane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms allows the compound to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics

Structural and Functional Group Analysis
Compound Name Molecular Formula Key Substituents CAS Number
Target Compound C₄HCl₂F₈O -O-CF₂Cl-CFClF, -CF₂-CF₃ 3162-29-6
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347) C₄H₃F₇O -O-CF₂-CF₃, -CF₂-CF₂ 406-78-0
1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a) C₂HCl₂F₃ -Cl, -CF₃ 354-23-4
1,1,2,2-Tetrachloro-1,2-difluoroethane C₂Cl₄F₂ -Cl₄, -F₂ 76-12-0

Key Observations :

  • The target compound uniquely combines chlorine and fluorine in both the ethoxy and ethyl groups, whereas HFE-347 lacks chlorine, making it less reactive but more environmentally benign .
Physical and Thermodynamic Properties
Property Target Compound (Est.) HFE-347 HCFC-123a
Molecular Weight ~318 g/mol 200.05 g/mol 153.93 g/mol
Boiling Point Not reported 34°C 28°C
Density (25°C) Not reported 1.53 g/cm³ 1.48 g/cm³

Notes:

  • The target compound’s higher molecular weight (vs. HFE-347) is attributed to chlorine substituents, which also increase polarity and boiling point .
  • HCFC-123a’s lower molecular weight correlates with higher volatility and lower thermal stability .

Key Findings :

  • The target compound’s chlorine atoms confer a measurable ODP, though lower than HCFC-123a due to fewer Cl atoms .

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